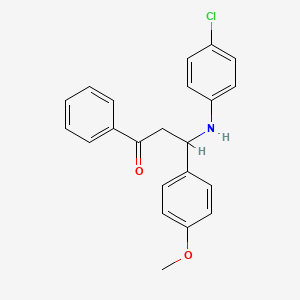![molecular formula C16H12N2O2 B14351007 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile CAS No. 98012-52-3](/img/structure/B14351007.png)
2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile is an organic compound with the molecular formula C16H12N2. It is a biphenyl derivative with two acetonitrile groups attached to the biphenyl core. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile typically involves the reaction of 4,4’-dihydroxybiphenyl with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4,4’-Dihydroxybiphenyl} + 2 \text{Acetonitrile} \rightarrow \text{2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile} ]
Industrial Production Methods
In industrial settings, the production of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The biphenyl core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles like halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are commonly used.
Major Products Formed
Oxidation: Formation of biphenyl dioxides.
Reduction: Formation of biphenyl diamines.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Biphenyldiacetonitrile: A closely related compound with similar structural features.
2,2’-Biphenyldiacetonitrile: Another biphenyl derivative with nitrile groups.
Uniqueness
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile is unique due to the presence of oxy groups linking the biphenyl core to the acetonitrile groups. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
| 98012-52-3 | |
Molekularformel |
C16H12N2O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
2-[4-[4-(cyanomethoxy)phenyl]phenoxy]acetonitrile |
InChI |
InChI=1S/C16H12N2O2/c17-9-11-19-15-5-1-13(2-6-15)14-3-7-16(8-4-14)20-12-10-18/h1-8H,11-12H2 |
InChI-Schlüssel |
AAJPJKBDXQWICT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OCC#N)OCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)

